(2-Cyclobutyl-1,3-oxazol-5-yl)methanol
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Overview
Description
(2-Cyclobutyl-1,3-oxazol-5-yl)methanol is a chemical compound with the molecular formula C8H11NO2. It features a cyclobutyl group attached to an oxazole ring, which is further connected to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Biginelli reaction, which involves the condensation of an aldehyde, an acid, and urea or thiourea. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of (2-Cyclobutyl-1,3-oxazol-5-yl)methanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclobutyl-1,3-oxazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2-Cyclobutyl-1,3-oxazol-5-yl)methanol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Cyclobutyl-1,3-oxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, potentially modulating their activity. The cyclobutyl group may influence the compound’s binding affinity and specificity, while the methanol group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
- (2-Cyclobutyl-4-methyl-1,3-oxazol-5-yl)methanol
- (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol
- (2-Cyclobutyl-1,3-oxazol-4-yl)methanol
Uniqueness
(2-Cyclobutyl-1,3-oxazol-5-yl)methanol is unique due to its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound for further research .
Properties
CAS No. |
1889734-87-5 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(2-cyclobutyl-1,3-oxazol-5-yl)methanol |
InChI |
InChI=1S/C8H11NO2/c10-5-7-4-9-8(11-7)6-2-1-3-6/h4,6,10H,1-3,5H2 |
InChI Key |
BFRHYIWFBSTBAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC=C(O2)CO |
Origin of Product |
United States |
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